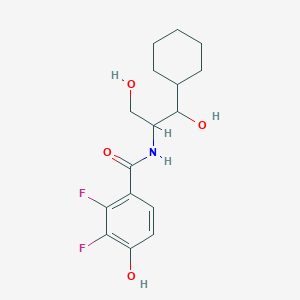
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine, also known as IQM-316, is a novel and potent small molecule inhibitor of the protein kinase C (PKC) family. PKC is a group of serine/threonine kinases that play an important role in intracellular signaling pathways involved in cell growth, differentiation, and apoptosis. IQM-316 has shown promising results in preclinical studies as an anticancer agent and is currently being investigated for its potential therapeutic applications.
作用机制
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine exerts its anticancer effects by inhibiting the activity of PKC enzymes, which are overexpressed in many cancer cells and play a key role in tumor growth and metastasis. By inhibiting PKC activity, N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine disrupts intracellular signaling pathways involved in cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine has been found to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine for laboratory experiments is its high potency and specificity for PKC enzymes. This makes it a valuable tool for studying the role of PKC in intracellular signaling pathways and cancer biology. However, one limitation of N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
未来方向
There are several potential future directions for research on N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine. One area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine for clinical use. Another area of research is the investigation of N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine in combination with other anticancer agents, such as chemotherapy or immunotherapy, to enhance its efficacy and reduce toxicity. Finally, further studies are needed to elucidate the precise mechanisms of action of N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine and its potential therapeutic applications in other diseases beyond cancer.
合成方法
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine can be synthesized using a multi-step process involving the reaction of 4-methoxybenzylamine with 2-bromoacetophenone to form 1-(4-methoxyphenyl)-2-(phenyl)ethanone. This intermediate is then reacted with isoquinoline-7-carbaldehyde to form N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)ethanone, which is subsequently reduced with sodium borohydride to yield N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine.
科学研究应用
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. In addition, N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine has been found to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes.
属性
IUPAC Name |
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-25-21-6-4-20(5-7-21)24-11-9-19(15-24)23-13-16-2-3-17-8-10-22-14-18(17)12-16/h2-8,10,12,14,19,23H,9,11,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEFWRUGWZYYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(C2)NCC3=CC4=C(C=C3)C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[6-[[3-(1-Hydroxyethyl)pyrrolidine-1-carbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434895.png)
![N-[1-(furan-2-yl)-4-methoxybutan-2-yl]-1,6-naphthyridin-5-amine](/img/structure/B7434902.png)
![2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine](/img/structure/B7434909.png)
![1-methyl-N-(1-methyl-5-oxo-4H-imidazol-2-yl)-4H-pyrrolo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7434918.png)
![4-[1-[(6-Methoxynaphthalen-2-yl)methylamino]ethyl]oxan-4-ol](/img/structure/B7434924.png)
![7-[2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7434927.png)
![1-[2-(dimethylamino)ethyl]-N-[(3-propylimidazol-4-yl)methyl]piperidin-4-amine](/img/structure/B7434942.png)
![4-(difluoromethylsulfonyl)-N-[[1-(oxetan-3-yl)triazol-4-yl]methyl]aniline](/img/structure/B7434949.png)
![N-[(4-tert-butylpyridin-3-yl)methyl]-1-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine](/img/structure/B7434951.png)

![Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate](/img/structure/B7434961.png)
![N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B7434976.png)
![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B7434978.png)
![N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434984.png)